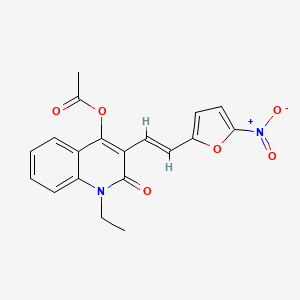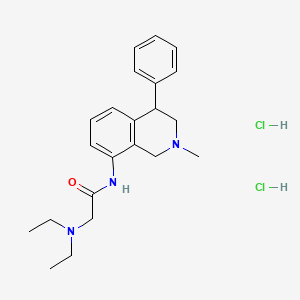![molecular formula C9H13NO2 B13790182 Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
Methanol, [(4-methylphenyl)imino]bis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol, [(4-methylphenyl)imino]bis-(9CI) is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.205 g/mol . This compound is also known by its synonym, N,N-bis(hydroxymethyl)-4-methylaniline . It is characterized by the presence of a methanol group and a 4-methylphenyl group connected through an imino linkage.
Méthodes De Préparation
The synthesis of Methanol, [(4-methylphenyl)imino]bis-(9CI) typically involves the reaction of 4-methylaniline with formaldehyde under specific conditions . The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the imino linkage. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Methanol, [(4-methylphenyl)imino]bis-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield amines .
Applications De Recherche Scientifique
Methanol, [(4-methylphenyl)imino]bis-(9CI) has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of enzyme mechanisms and protein interactions . Additionally, it is used in the industry for the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Methanol, [(4-methylphenyl)imino]bis-(9CI) involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methanol, [(4-methylphenyl)imino]bis-(9CI) can be compared with other similar compounds, such as N,N-bis(hydroxymethyl)-aniline and N,N-bis(hydroxymethyl)-toluidine . These compounds share similar structural features but differ in the substitution pattern on the aromatic ring. The presence of the 4-methyl group in Methanol, [(4-methylphenyl)imino]bis-(9CI) imparts unique chemical and physical properties, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
[N-(hydroxymethyl)-4-methylanilino]methanol |
InChI |
InChI=1S/C9H13NO2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,11-12H,6-7H2,1H3 |
Clé InChI |
MLFCNLRFJPLGOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)




